1-(2,4-Dimethylphenyl)-3-phenylthiourea
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Overview
Description
1-(2,4-Dimethylphenyl)-3-phenylthiourea is an organic compound with significant interest in various scientific fields It is characterized by the presence of a thiourea group attached to a phenyl ring and a 2,4-dimethylphenyl group
Preparation Methods
The synthesis of 1-(2,4-Dimethylphenyl)-3-phenylthiourea typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with aniline. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds smoothly at room temperature, yielding the desired thiourea derivative with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process, ensuring consistent quality and yield.
Chemical Reactions Analysis
1-(2,4-Dimethylphenyl)-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine, depending on the reducing agent.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, leading to the formation of substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-phenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with various biological targets, making it a subject of interest in medicinal chemistry.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate specific biological pathways. Its derivatives are being investigated for their pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s aromatic rings can also participate in π-π interactions, enhancing its binding affinity to certain targets. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-3-phenylthiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(2,4-dimethylphenyl)thiourea: Similar in structure but with different substitution patterns on the aromatic rings.
1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)thiourea: Another derivative with a methyl group on the phenyl ring.
1-(2,4-Dimethylphenyl)-3-(2-chlorophenyl)thiourea: Contains a chlorine substituent, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
13140-56-2 |
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Molecular Formula |
C15H16N2S |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-3-phenylthiourea |
InChI |
InChI=1S/C15H16N2S/c1-11-8-9-14(12(2)10-11)17-15(18)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,16,17,18) |
InChI Key |
ISPHYXKLAGBGOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=C2)C |
Origin of Product |
United States |
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